N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
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Scientific Research Applications
Tumor Proliferation Assessment
The compound has been explored for its potential in assessing cellular proliferation in tumors. A study by Dehdashti et al. (2013) evaluated the safety and dosimetry of a cellular proliferative marker, closely related to the compound , and its feasibility in imaging tumor proliferation using PET in patients with malignant neoplasms (Dehdashti et al., 2013).
Synthesis and Reactivity
Research by Rakshit et al. (2011) demonstrated an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, leading to the selective formation of valuable tetrahydroisoquinolinone products, which is related to the compound in focus (Rakshit et al., 2011).
Fluorescent Zinc Sensors
The hexadentate nitrogen ligands based on isoquinoline derivatives, such as 1-isoTQEN and 3-isoTQEN, have been developed and show potential as fluorescent zinc sensors. These compounds exhibit enhanced fluorescence intensity and zinc-ion binding ability (Mikata et al., 2008).
Novel Synthesis Methods
Innovative synthesis methods for isoquinolinone derivatives, closely related to the compound , have been developed, offering new routes towards 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives (Zhou et al., 2015).
Antimicrobial Agents
Novel isoquinoline derivatives, including those structurally related to the compound, have shown promising results as antimicrobial agents. Galán et al. (2013) synthesized various tetrahydroisoquinolines that exhibited high bactericidal activity (Galán et al., 2013).
Local Anesthetic and Anti-inflammatory Activity
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory activity of a compound similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, showing significant results in this regard (Rakhmanova et al., 2022).
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-7-19(14-18(21)6-10-22(25)26)24-23(27)20-8-5-16(3)13-17(20)4/h5,7-9,13-15H,6,10-12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCPIBDZOEWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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